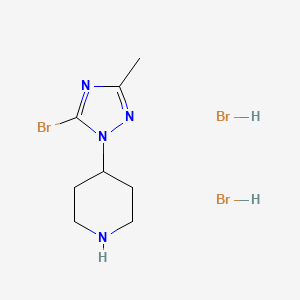
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide” is a chemical compound with the CAS Number: 2243514-67-0 . It has a molecular weight of 406.95 . The IUPAC name for this compound is 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H . This indicates that the compound contains a 1,2,4-triazole ring with a bromine and a methyl group attached to it, and a piperidine ring attached to the triazole ring.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Synthesis and Activity : 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including triazole derivatives similar to the compound , have been synthesized for antimicrobial applications. These compounds displayed good or moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Structure and Reactivity Studies
- Electron-Releasing and Attracting Properties : Research on the reactivity of bromo-N-methyl-tetrazoles and -triazoles with piperidine has provided insights into the electron-releasing and attracting properties of nitrogen atoms in five-membered rings. Such studies are crucial for understanding the chemical behavior of triazole derivatives (Barlin, 1967).
Ligand Exchange and Crystal Growth
- Inorganic-Organic Hybrid Crystals : Studies on the diffusion-controlled ligand exchange crystal growth method, involving compounds like piperazine and piperidine, have led to the formation of inorganic-organic hybrids. These studies are significant for understanding the crystal growth of compounds related to 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine (Bujak, 2015).
Novel Synthesis Methods
- Convenient Synthesis of Piperidines : A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which is a class closely related to the compound , has been developed. This method is vital for the convenient preparation of such compounds for various applications (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Synthesis of New Derivatives
- Synthesis of New Derivatives : The synthesis of new compounds involving reactions with brominated triazole derivatives and piperidine has been explored. Such research expands the scope of chemical derivatives available for various scientific applications (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKUAPWADRSGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2CCNCC2.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)
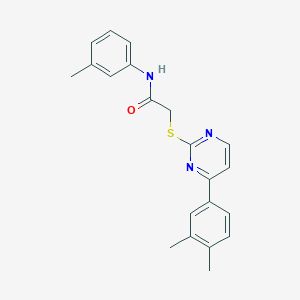
![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)
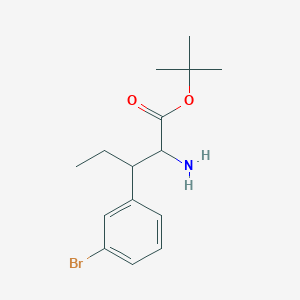

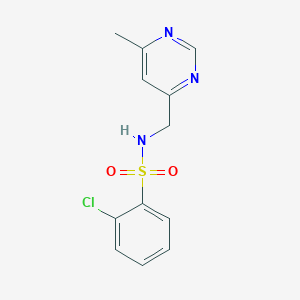

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)
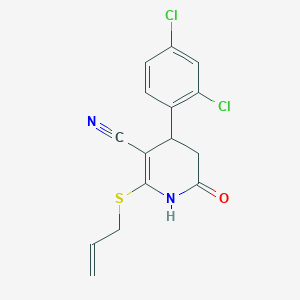
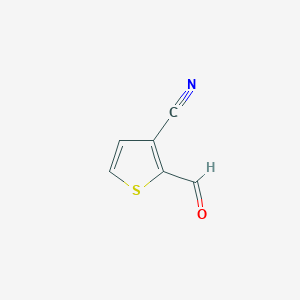
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)